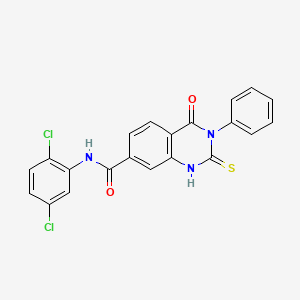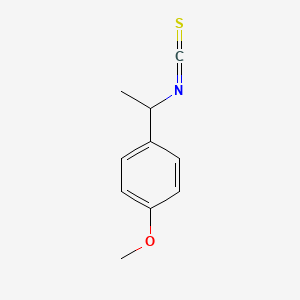
5-Methoxy-3-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-3-nitropyridin-2-amine is an organic compound with the molecular formula C6H7N3O3 It is a derivative of pyridine, characterized by the presence of a methoxy group at the 5-position, a nitro group at the 3-position, and an amino group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common method starts with the nitration of 5-methoxypyridine to introduce the nitro group at the 3-position. This is followed by the reduction of the nitro group to an amino group. The general steps are as follows:
Nitration: 5-Methoxypyridine is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to yield 5-methoxy-3-nitropyridine.
Reduction: The nitro group in 5-methoxy-3-nitropyridine is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps to enhance efficiency and yield. Additionally, industrial methods focus on minimizing waste and ensuring the safety of the processes.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methoxy-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro or nitroso group under specific conditions.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-methoxy-3-nitropyridine-2-nitroso or 5-methoxy-3-nitropyridine-2-nitro.
Reduction: Formation of 5-methoxy-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Methoxy-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active pyridine derivatives.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Methoxy-3-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and nitro groups can influence the compound’s electronic properties, affecting its binding affinity and reactivity. The amino group can form hydrogen bonds, further modulating its interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-nitropyridin-3-amine: Similar structure but different position of the nitro and amino groups.
3-Methoxy-5-nitropyridin-2-amine: Another positional isomer with different chemical properties.
5-Methoxy-3-nitropyridine: Lacks the amino group, leading to different reactivity and applications.
Uniqueness
5-Methoxy-3-nitropyridin-2-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
Molekularformel |
C6H7N3O3 |
|---|---|
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
5-methoxy-3-nitropyridin-2-amine |
InChI |
InChI=1S/C6H7N3O3/c1-12-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3,(H2,7,8) |
InChI-Schlüssel |
CWZRYCOVDLNMBS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(N=C1)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-(pyrrolidin-1-ylmethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12094827.png)



![3a,6-Dihydropyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12094864.png)

![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12094876.png)







